Methyl 1-benzoylpyrrolidine-2-carboxylate
Overview
Description
Methyl 1-benzoylprolinate is an organic compound that belongs to the class of proline derivatives It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the proline ring and a methyl ester group attached to the carboxyl group of the proline
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-benzoylprolinate can be synthesized through several methods. One common approach involves the reaction of proline with benzoyl chloride in the presence of a base such as triethylamine. The resulting benzoylproline is then esterified with methanol in the presence of an acid catalyst to yield Methyl 1-benzoylpyrrolidine-2-carboxylate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzoylprolinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Benzoylproline carboxylic acid.
Reduction: Methyl 1-benzylprolinate.
Substitution: Various substituted benzoyl derivatives depending on the reagent used.
Scientific Research Applications
Methyl 1-benzoylprolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-benzoylpyrrolidine-2-carboxylate involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the proline ring can interact with enzymes and receptors. These interactions can modulate biological pathways and exert pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzoylpyrrolidine-2-carboxylate: Similar structure but with a pyrrolidine ring instead of a proline ring.
Benzoylproline: Lacks the methyl ester group.
Proline derivatives: Various derivatives with different substituents on the proline ring.
Uniqueness
Methyl 1-benzoylprolinate is unique due to the combination of the benzoyl group and the methyl ester group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5493-38-9 |
---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 1-benzoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-8-5-9-14(11)12(15)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |
InChI Key |
GRUFYHVNHYLZEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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